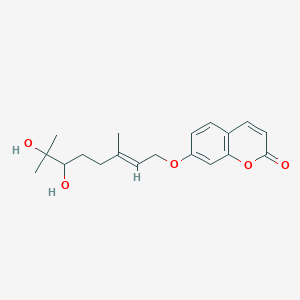

(R)-Marmin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5980-09-6 |

|---|---|

Molecular Formula |

C19H24O5 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

7-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]chromen-2-one |

InChI |

InChI=1S/C19H24O5/c1-13(4-8-17(20)19(2,3)22)10-11-23-15-7-5-14-6-9-18(21)24-16(14)12-15/h5-7,9-10,12,17,20,22H,4,8,11H2,1-3H3/b13-10+ |

InChI Key |

QYYKWTUUCOTGNS-JLHYYAGUSA-N |

SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)O |

Isomeric SMILES |

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CCC(C(C)(C)O)O |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)O |

melting_point |

123-124°C |

Other CAS No. |

14957-38-1 |

physical_description |

Solid |

Synonyms |

7-(6',7'-dihydroxygeranyloxy)coumarin marmin |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of R Marmin

Phytochemical Origin and Distribution within Botanical Species

(R)-(+)-Marmin is a naturally occurring coumarin (B35378) primarily isolated from plants of the Rutaceae family. ispub.comacademicstrive.comresearchgate.netgreenpharmacy.info The most well-documented source of this compound is Aegle marmelos Correa, commonly known as bael or bilva. ispub.comacademicstrive.comresearchgate.netgreenpharmacy.info

Detailed phytochemical investigations have consistently identified (R)-Marmin in various parts of the Aegle marmelos tree. Early studies by Chatterjee and Bhattacharya led to the isolation and structural elucidation of marmin (B191787) from the immature bark of Aegle marmelos. ispub.com They established its constitution as 7-(3',7'-dihydroxy-3',7'-dimethyloctyloxy) coumarin. ispub.com Subsequent research by Gupta et al. involved the extraction of R-(+)-marmin from the trunk bark using methanol (B129727), followed by chromatographic purification over silica (B1680970) gel. ispub.com The structure was confirmed using H+ NMR and mass spectrometry. ispub.com

Further studies have reported the presence of marmin in the roots and twigs of Aegle marmelos. scielo.br In one such study, marmin was isolated from the dichloromethane (B109758) extract of the roots. scielo.br The distribution of this compound and other coumarins can vary between different parts of the plant. For instance, while the bark and roots are significant sources, the leaves of Aegle marmelos have been found to contain other related coumarins like marmenol, a 7-geranyloxycoumarin. greenpharmacy.info

Beyond Aegle marmelos, related compounds and other coumarins have been found in other species of the Rutaceae family, suggesting a broader distribution of the core chemical structures within this plant family. researchgate.net

Table 1: Isolation of this compound and Related Compounds from Aegle marmelos

| Plant Part | Extraction Solvent | Isolated Compound(s) | Reference(s) |

| Immature Bark | Not specified | Marmin, Umbelliferone (B1683723), Skimmianine, β-sitosterol | ispub.com |

| Trunk Bark | Methanol | R-(+)-Marmin | ispub.com |

| Roots | Dichloromethane | Marmin, Epoxyaurapten, Skimmianine, etc. | scielo.br |

| Twigs | Dichloromethane | Imperatorin, Aurapten, Marmin (detected) | scielo.br |

| Leaves | Not specified | Marmenol | greenpharmacy.info |

Modulation of this compound Content in Fermentation Systems

While direct studies on the modulation of this compound content in fermentation systems are not extensively detailed in the available literature, the principles of fermentation can be applied to influence the production of secondary metabolites like coumarins. Fermentation conditions such as the choice of microbial strain, medium composition, temperature, pH, and aeration can significantly impact the yield of target compounds. gfi.orgresearchgate.net

In solid-state fermentation (SSF), the initial moisture content is a critical parameter that affects microbial growth and the production of volatile flavor compounds. nih.gov For instance, studies on Xiaoqu baijiu fermentation have shown that varying moisture levels influence the microbial community and the resulting metabolic profile. nih.gov Such principles could potentially be applied to modulate this compound production if a suitable microbial system capable of its synthesis or transformation were developed.

Furthermore, two-phase fermentation systems, which involve the use of an organic solvent phase to extract the product in situ, have been shown to enhance the production of terpenes, which are structurally related to the side chain of this compound. mdpi.com This technique can prevent product degradation and alleviate feedback inhibition, thereby increasing yields. mdpi.com Chemo-enzymatic processes, which combine chemical steps with biological transformations, have also been successfully employed for the synthesis of (R)-(+)-marmin, achieving high enantiomeric excess. researchgate.nettandfonline.comup.ac.za

Biosynthetic Pathways and Precursor Incorporation Studies

The biosynthesis of this compound is a multi-step process involving the convergence of the coumarin and terpenoid pathways. The core structure is derived from the shikimate pathway, leading to the formation of the coumarin ring, which is then prenylated with a geranyl-derived side chain.

Elucidation of the Geranyl Diphosphate (B83284) Precursor Pathway

The terpenoid side chain of this compound originates from the isoprenoid biosynthesis pathway. wikipedia.orgechelon-inc.com The key precursor for monoterpenes is geranyl diphosphate (GPP), also known as geranyl pyrophosphate. wikipedia.orgechelon-inc.com GPP is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), a reaction catalyzed by geranyl diphosphate synthase. wikipedia.orgnih.govmdpi.com

IPP and DMAPP themselves are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway in eukaryotes and some bacteria, and the methyl-D-erythritol 4-phosphate (MEP) pathway in most bacteria, algae, and plant plastids. echelon-inc.commdpi.com The GPP molecule provides the ten-carbon geranyl moiety that is attached to the coumarin nucleus.

Enzymatic Transformations in Coumarin and Terpenoid Biosynthesis

The formation of the coumarin core, umbelliferone (7-hydroxycoumarin), begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. Hydroxylation at the C2 position, followed by trans/cis isomerization and lactonization, yields umbelliferone.

The subsequent step in the biosynthesis of this compound is the prenylation of umbelliferone with geranyl diphosphate. This reaction is catalyzed by a prenyltransferase enzyme. Following the attachment of the geranyl group, a series of enzymatic transformations occur on the terpenoid side chain.

Role of Oxidative and Cyclization Steps in Stereoselective Formation

The stereoselective formation of the (R)-enantiomer of marmin is a critical aspect of its biosynthesis, dictated by the specific enzymes involved in the final steps. After the initial prenylation, the geranyl side chain undergoes epoxidation. This is followed by a stereospecific cyclization reaction.

The process of forming a specific stereoisomer, where one enantiomer is preferentially formed over the other, is known as a stereoselective reaction. stereoelectronics.orgwikipedia.org In the case of this compound, the enzymes responsible for the cyclization of the epoxidized geranyl side chain exhibit high stereoselectivity, leading to the formation of the (R)-configuration at the newly formed chiral center. researchgate.netstereoelectronics.org This enzymatic control ensures that the natural product is obtained in a specific, optically active form. The precise nature of the enzymes, such as specific cytochrome P450 monooxygenases and epoxide hydrolases, plays a crucial role in these oxidative and cyclization steps. researchgate.netmdpi.com

Table 2: Key Precursors and Intermediates in this compound Biosynthesis

| Compound | Role | Pathway |

| Phenylalanine | Initial Precursor | Shikimate Pathway |

| Umbelliferone | Coumarin Core | Phenylpropanoid Pathway |

| Isopentenyl Diphosphate (IPP) | C5 Isoprenoid Unit | MVA/MEP Pathway |

| Dimethylallyl Diphosphate (DMAPP) | C5 Isoprenoid Unit | MVA/MEP Pathway |

| Geranyl Diphosphate (GPP) | C10 Monoterpene Precursor | Terpenoid Pathway |

Synthetic Strategies and Chemical Modification of R Marmin

Total Synthesis Methodologies for the (R)-Marmin Scaffold

While a complete multi-step total synthesis of this compound using purely chemical stereoselective methods is not extensively documented in peer-reviewed literature, the framework for its synthesis is established through a chemo-enzymatic pathway. This approach combines standard organic transformations to build the molecular backbone with a key enzymatic step to install the correct chirality.

Multi-step Organic Synthesis Approaches

The initial chemical steps involve the conversion of geraniol (B1671447) into a suitable racemic epoxide substrate for the subsequent biocatalytic step. This can be achieved through a two-step process:

Chlorination: Geraniol is first converted to geranyl chloride.

Epoxidation: The geranyl chloride is then treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the racemic 6,7-epoxygeranyl chloride.

This racemic epoxide is the key intermediate that enters the biocatalytic resolution step. Following the enzymatic formation of the chiral diol, the final step is a cyclization reaction with umbelliferone (B1683723) (7-hydroxycoumarin) under basic conditions to yield the final this compound product.

Key Stereoselective Transformations

The critical stereoselective transformation in the synthesis of this compound is the opening of the racemic 6,7-epoxide ring to create the corresponding (R)-6,7-dihydroxy derivative with high enantiomeric purity. Achieving this with high stereoselectivity using conventional chemical methods is challenging. Asymmetric dihydroxylation reactions, while powerful, can be difficult to apply to complex substrates with multiple functional groups.

The most successful and documented method for achieving the required stereochemistry for this compound synthesis is the biocatalytic hydrolysis of the racemic epoxide. up.ac.za This step is pivotal as it defines the absolute configuration of the chiral center, which is essential for the compound's biological identity. The enzyme, an epoxide hydrolase, selectively processes the racemic mixture to produce a single, highly enriched stereoisomer of the diol. researchgate.net

Chemo-Enzymatic Synthesis of this compound and its Chirality Control

Chemo-enzymatic synthesis has emerged as the most effective strategy for producing enantiopure this compound. This approach harnesses the exquisite selectivity of enzymes for the key stereochemistry-determining step, which is difficult to achieve through traditional chemical means.

Application of Epoxide Hydrolases for Enantioconvergent Synthesis

The core of the chemo-enzymatic strategy is the use of bacterial epoxide hydrolases (EHs) to resolve the racemic 6,7-epoxygeranyl precursor. This process operates via an enantioconvergent mechanism. researchgate.net In a typical kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. However, an enantioconvergent process can theoretically convert 100% of a racemic starting material into a single enantiomeric product.

This is achieved through the action of epoxide hydrolases that exhibit both high enantioselectivity and complementary regioselectivity for the two different enantiomers of the epoxide. The enzyme hydrolyzes both (R)- and (S)-epoxides to the same (R)-diol product. researchgate.netcore.ac.uk This elegant one-step process provides access to the valuable (R)-1,2-diol with high enantiomeric excess (ee) and yield, bypassing the inherent 50% yield limit of classic kinetic resolutions. For the synthesis of this compound, this biohydrolysis has been shown to produce the target diol with an enantiomeric excess of 95%. up.ac.za

| Parameter | Value | Reference |

| Product | (R)-(+)-Marmin | up.ac.za |

| Enantiomeric Excess (ee) | 95% | up.ac.za |

| Overall Yield | 15% | up.ac.za |

| Key Enzyme | Epoxide Hydrolase | researchgate.net |

| Mechanism | Enantioconvergent Hydrolysis | researchgate.net |

Microbial Biotransformations in Stereoselective Production

The specific biocatalyst identified for the efficient synthesis of this compound is the epoxide hydrolase from the bacterium Rhodococcus ruber. researchgate.net Whole cells of Rhodococcus ruber DSM 43338 are typically used as the biocatalyst, which avoids the need for costly and time-consuming enzyme purification. researchgate.net These microorganisms are known to possess a wide range of versatile enzymes, making them valuable tools in green chemistry for producing pharmaceutical products. researchgate.netnih.gov

The biotransformation is carried out by incubating the lyophilized cells of R. ruber with the racemic epoxide substrate in an aqueous medium. The microbial cells contain the necessary epoxide hydrolase activity to catalyze the enantioconvergent ring opening, yielding the desired (R)-diol precursor to Marmin (B191787).

Optimization of Biocatalytic Reaction Parameters

To maximize the efficiency and yield of the biocatalytic step, several reaction parameters must be optimized. The optimization of biocatalytic processes is a critical step toward industrial applicability, focusing on factors like enzyme stability, reaction medium, temperature, pH, and substrate/product inhibition. mdpi.com

Asymmetric Synthesis of Chiral Precursors and Analogs

The stereochemistry of the diol on the geranyl-derived side chain of this compound is crucial for its biological function. Consequently, asymmetric synthesis methodologies are paramount for producing enantiomerically pure precursors and analogs.

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction would be a key step in the synthesis of the chiral side chain of this compound, which features a vicinal diol. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. nih.govwikipedia.org

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. organic-chemistry.orgwikipedia.org AD-mix-β contains the ligand (DHQD)₂PHAL, which typically yields diols with (R,R) stereochemistry, while AD-mix-α contains (DHQ)₂PHAL for the corresponding (S,S) enantiomer. nih.gov The catalytic cycle involves the formation of an osmium tetroxide-ligand complex, which undergoes a [3+2]-cycloaddition with the alkene. wikipedia.org Subsequent hydrolysis releases the chiral diol and a reduced osmate species, which is then re-oxidized by a stoichiometric oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO). organic-chemistry.orgwikipedia.org

For the synthesis of an this compound precursor, a geranyl-substituted furanocoumarin olefin would be treated with AD-mix-β. The reaction generally favors the more electron-rich double bond, which in the case of a geranyl group, is the C6-C7 double bond. wikipedia.org The application of SAD on structurally related 5-aryl-2-vinylfurans has been shown to produce diols with high enantiomeric excess, which can then be transformed into key structural motifs of other natural products. nih.gov This demonstrates the feasibility of applying this methodology to precursors of furanocoumarins like this compound.

Table 1: Key Reagents in Sharpless Asymmetric Dihydroxylation

| Reagent/Component | Function |

|---|---|

| Osmium Tetroxide (OsO₄) | Catalyst for dihydroxylation |

| (DHQD)₂PHAL | Chiral ligand (in AD-mix-β) for (R,R) diols |

| (DHQ)₂PHAL | Chiral ligand (in AD-mix-α) for (S,S) diols |

| K₃Fe(CN)₆ | Stoichiometric re-oxidant |

| K₂CO₃ | Base, maintains pH |

| MeSO₂NH₂ | Methanesulfonamide, accelerates catalytic turnover |

Biocatalysis offers a green and highly selective alternative for generating chiral synthons. Yeast, particularly Saccharomyces cerevisiae, possesses a range of oxidoreductase enzymes capable of performing stereoselective reductions of carbonyls and carbon-carbon double bonds. researchgate.netnih.gov This capability is highly relevant for the synthesis of the chiral side chain of this compound.

Other yeast species have also been shown to transform epoxyisoprenoids. For instance, Saccharomyces cerevisiae, Candida parapsilosis, and C. kefyr can reduce 6,7-epoxygeraniol to 6,7-epoxycitronellol. researchgate.net These biocatalytic methods highlight the potential of using whole-cell systems to generate the specific chiral building blocks required for the total synthesis of this compound and its analogs.

Derivatization and Structure Diversification Strategies for Research Probes

To explore the structure-activity relationship (SAR) of this compound and to develop probes for biochemical studies, its structure can be systematically modified. Derivatization focuses on the hydroxyl group of the side chain and the core structure.

The secondary hydroxyl group on the side chain of this compound is a prime target for derivatization to produce ester and ether analogs. These modifications can alter properties such as lipophilicity, cell permeability, and interaction with biological targets.

Esterification: A variety of methods are available for ester synthesis.

Steglich Esterification: This is a mild and efficient method for forming ester bonds, particularly useful for complex molecules. nih.gov The reaction uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to couple a carboxylic acid with an alcohol. nih.govmdpi.com This method has been successfully used for the synthesis of various coumarin (B35378) esters. mdpi.com

Acylation with Anhydrides or Acyl Chlorides: The hydroxyl group can be readily acylated using acetic anhydride (B1165640) or propionic anhydride in the presence of a base like pyridine (B92270) to yield the corresponding acetate (B1210297) or propionate (B1217596) esters. mdpi.com Benzoyl chloride is another common reagent used to introduce a benzoate (B1203000) ester, which can also serve as a UV-active chromophore. libretexts.org

Peptide Coupling Reagents: Reagents commonly used in peptide synthesis, such as DCC in combination with 1-hydroxy-benzotriazole (HOBt), can effectively create ester or amide linkages on a coumarin scaffold. nih.gov

Etherification: The synthesis of ether analogs can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups.

These derivatization reactions enable the creation of a library of this compound analogs with modified side chains, which is essential for detailed SAR studies. nih.govresearchgate.net

Beyond the hydroxyl group, both the geranyl-derived side chain and the furanocoumarin core offer opportunities for structural diversification.

Modification of the Geranyl Moiety: The isoprenoid side chain can be altered to probe its role in biological activity. The double bond within the side chain can be a site for reactions such as epoxidation or dihydroxylation. Furthermore, the entire side chain can be modified. For example, in the related furanocoumarin bergamottin, the geranyl side chain was successfully modified to synthesize a spin-labeled analog for biophysical studies, demonstrating the chemical tractability of this moiety. mdpi.com The length and branching of the side chain can also be altered; studies on other prenylated coumarins have shown that longer side chains, such as geranyl residues, can influence activity at certain receptors. researchgate.net

Modification of the Coumarin Moiety: The aromatic furanocoumarin core is another key area for modification. The biosynthesis of furanocoumarins involves the prenylation of umbelliferone (7-hydroxycoumarin), indicating that the C7 position is amenable to substitution. nih.gov Likewise, positions C5 and C8 are often hydroxylated or methylated in nature, suggesting these are viable points for synthetic alteration. nih.gov Structure-activity relationship studies on complex natural products frequently involve modification of the core aromatic structure to improve potency and reduce toxicity. nih.govnih.gov By introducing different substituents (e.g., halogens, alkyl groups, nitro groups) onto the coumarin ring, it is possible to fine-tune the electronic and steric properties of the molecule, potentially leading to analogs with improved or novel biological activities.

Pharmacological and Molecular Mechanistic Investigations of R Marmin

Cellular and Subcellular Target Identification and Validation

The initial steps in characterizing a bioactive compound involve identifying and validating its direct molecular targets. For (R)-Marmin, research has centered on its interaction with specific G protein-coupled receptors, with further investigation into its potential effects on enzymes and ion channels being a logical extension.

This compound has been identified as a competitive antagonist of the Histamine (B1213489) H1 (H1) receptor. nih.gov This interaction prevents histamine from binding to the receptor, thereby blocking the downstream signaling that leads to allergic responses like airway smooth muscle contraction. nih.gov Molecular docking studies have been employed to model the affinity and interaction of this compound with the H1 receptor. nih.gov

These computational analyses predict that this compound binds to the same active site as reference antihistamine drugs. nih.gov The binding is stabilized by interactions with several key amino acid residues within the receptor's binding pocket, specifically Asp107, Lys179, Lys191, Asn198, and Trp428. nih.govnih.gov The docking score, which indicates the stability of the ligand-receptor complex, for (E, R)-Marmin was found to be -102.2860. nih.gov While this suggests a strong and stable binding, it is slightly less than that of the second-generation antihistamine cetirizine (B192768), which scored -109.4690. nih.gov The affinity of a ligand for its receptor is often quantified by the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50), which are determined through experimental assays like competitive radioligand binding. frontiersin.org

Table 1: Molecular Docking Profile of this compound at the Histamine H1 Receptor

| Compound | Target Receptor | Predicted Binding Energy (Docking Score) | Interacting Amino Acid Residues | Mechanism of Action |

|---|---|---|---|---|

| (E, R)-Marmin | Histamine H1 Receptor | -102.2860 nih.gov | Asp107, Lys179, Lys191, Asn198, Trp428 nih.govnih.gov | Competitive Antagonist nih.gov |

| Cetirizine (Reference) | Histamine H1 Receptor | -109.4690 nih.gov | Not specified in provided results | Antagonist |

Enzyme inhibition is a common mechanism of action for many therapeutic compounds. Inhibitors can be classified based on their mode of action, such as competitive, noncompetitive, or uncompetitive, which can be determined through kinetic studies. libretexts.orgresearchgate.net These studies measure the effect of the inhibitor on the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). libretexts.org While many natural compounds are investigated for their ability to inhibit enzymes like matrix metalloproteinases (MMPs), specific enzyme inhibition profiles and detailed kinetic characterizations for this compound are not extensively documented in the available scientific literature. nih.govproquest.com The development of selective enzyme inhibitors remains a significant challenge due to the structural similarities among related enzymes. nih.gov

Table 2: Representative Data for Enzyme Inhibition Characterization

| Inhibitor | Target Enzyme | Inhibition Type | Ki (Inhibition Constant) | IC50 (Half-maximal inhibitory concentration) |

|---|---|---|---|---|

| Compound X | Enzyme Y | Competitive | Value (e.g., nM, µM) | Value (e.g., nM, µM) |

| Compound Z | Enzyme W | Noncompetitive | Value (e.g., nM, µM) | Value (e.g., nM, µM) |

This table is a template representing typical data generated from enzyme inhibition studies. Specific data for this compound is not available in the provided search results.

Voltage-dependent calcium channels (VDCCs) are critical for the function of excitable cells, regulating processes such as neurotransmitter release, muscle contraction, and gene expression. nih.govwikipedia.org These channels are formed by a complex of subunits, with the α1 subunit constituting the ion-conducting pore. wikipedia.org VDCCs are classified into several types, including L-type, N-type, P/Q-type, and R-type, each with distinct physiological roles and pharmacological sensitivities. wikipedia.orgfrontiersin.org The modulation of these channels by G protein-coupled receptor signaling cascades is a key mechanism for controlling cellular calcium influx. nih.govfrontiersin.org To date, specific studies detailing the direct modulatory effects of this compound on the conductance of voltage-dependent calcium channels have not been reported in the searched literature.

Modulation of Intracellular Signaling Pathways

Beyond direct interaction with initial targets, it is vital to understand how a compound affects the complex network of signaling pathways within a cell. This includes its influence on ion homeostasis and major regulatory cascades that control cell growth and metabolism.

Calcium is a ubiquitous second messenger, and the maintenance of its concentration gradients is essential for cellular function. wfsahq.org Hormones such as parathyroid hormone (PTH), vitamin D, and calcitonin systemically regulate calcium homeostasis. youtube.comnih.gov At the cellular level, signaling events can trigger the release of calcium from intracellular stores like the endoplasmic reticulum. wfsahq.org

The activation of the Histamine H1 receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to the production of inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing a rapid flux of stored Ca2+ into the cytoplasm. As a competitive antagonist of the H1 receptor, this compound directly intervenes in this process. nih.gov By blocking histamine's access to the receptor, this compound prevents the initiation of this cascade, thereby inhibiting the subsequent release of intracellular calcium. nih.gov This action demonstrates a clear, albeit indirect, role for this compound in the modulation of cellular calcium flux dynamics. Functional assays for H1 receptor antagonists often directly measure the inhibition of histamine-induced calcium mobilization. frontiersin.org

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and protein synthesis. nih.govwikipedia.org It integrates signals from various upstream stimuli, including growth factors, amino acids, and cellular energy status, as part of two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). wikipedia.orgsochob.cl The mTORC1 pathway, when activated, promotes anabolic processes by phosphorylating key downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). nih.govsochob.cl Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders. nih.govwikipedia.org

Currently, there is no direct evidence from the searched scientific literature to suggest that this compound interacts with or modulates the activity of the mTOR signaling pathway. Investigation into the potential effects of this compound on this central metabolic and growth-regulating cascade could be a direction for future research.

Investigation of Downstream Effectors and Gene Expression Alterations

Research into the molecular mechanisms of this compound is ongoing, with a focus on identifying its downstream effectors and the resultant changes in gene expression. While specific studies on this compound's direct influence on gene expression are not extensively detailed in the available literature, the broader context of its pharmacological activities suggests that its effects are likely mediated through the modulation of various signaling pathways. For instance, the anti-inflammatory and anti-proliferative effects observed with compounds structurally related to this compound, such as other coumarins and flavonoids, are often linked to the regulation of gene expression related to inflammation, cell cycle control, and apoptosis. peanut-institute.comresearchgate.net

Natural compounds with similar bioactivities often influence pathways such as the NF-κB and MAPK signaling cascades, which are critical regulators of inflammatory and proliferative responses. researchgate.netnih.gov For example, the bioflavonoid morin (B1676745) has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. nih.gov It is plausible that this compound could operate through similar mechanisms, leading to altered expression of genes encoding for cytokines, chemokines, and cell cycle regulatory proteins. Further research employing techniques like transcriptomics (RNA-sequencing) and proteomics would be invaluable in elucidating the specific downstream effectors and gene expression profiles modulated by this compound.

Pre-clinical Biological Activity Profiling in Mechanistic Research Models

This compound has demonstrated notable immunomodulatory effects, particularly in the context of mast cell degranulation and the subsequent release of inflammatory mediators. researchgate.netresearchgate.net Mast cells are key players in allergic and inflammatory responses, releasing substances like histamine upon activation. aaaai.org

Studies on rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, have shown that marmin (B191787) can significantly inhibit histamine release induced by various stimuli, including DNP24-BSA, thapsigargin (B1683126), and ionomycin. researchgate.netresearchgate.net At a concentration of 100 μM, marmin suppressed histamine release by over 60% when induced by thapsigargin and DNP24-BSA, and by more than 50% when induced by ionomycin. researchgate.net

The primary mechanism underlying this inhibitory effect appears to be the modulation of calcium signaling. Marmin has been shown to inhibit the influx of extracellular Ca2+ into RBL-2H3 cells, a critical step in the degranulation process. researchgate.net This blockage of Ca2+ influx can lead to a reduction in intracellular calcium levels, thereby preventing the release of histamine-containing granules. researchgate.net Interestingly, the inhibitory effect of marmin on histamine release is dependent on the type of mast cell and the stimulus used. researchgate.net While it effectively inhibits histamine release from RBL-2H3 cells and rat peritoneal mast cells (RPMCs) induced by thapsigargin, it shows weaker effects against stimuli like compound 48/80 and PMA in RPMCs. researchgate.net

Table 1: Inhibitory Effects of this compound on Mast Cell Mediator Release

| Cell Line | Inducing Agent | This compound Concentration | Inhibition of Histamine Release | Reference |

| RBL-2H3 | DNP24-BSA | 100 μM | >60% | researchgate.net |

| RBL-2H3 | Thapsigargin | 100 μM | >60% | researchgate.net |

| RBL-2H3 | Ionomycin | 100 μM | >50% | researchgate.net |

| RPMCs | Thapsigargin | Not specified | Effective | researchgate.net |

| RPMCs | Compound 48/80 | Not specified | Weak | researchgate.net |

| RPMCs | PMA | Not specified | Weak | researchgate.net |

The anti-inflammatory properties of this compound are a significant area of investigation. While direct studies on this compound in complex organotypic models are limited, research on related compounds and cellular models provides insights into its potential mechanisms. nih.govresearchgate.net

In cellular models, the anti-inflammatory actions of natural compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators and cytokines. nih.gov For example, the flavonoid morin has been shown to significantly reduce the levels of TNF-α, IL-1β, IL-6, and other inflammatory molecules in macrophage cell lines. nih.gov This suppression is often linked to the inhibition of key inflammatory pathways like NF-κB. nih.gov Given that this compound is a coumarin (B35378), a class of compounds known for their anti-inflammatory potential, it is likely to exert similar effects. researchgate.net

Organotypic culture models, which more closely mimic the three-dimensional structure and function of native tissues, are increasingly being used to study inflammatory diseases and test potential therapeutics. inhalationmag.comfrontiersin.orgnih.gov These models, such as those for respiratory diseases or inflammatory skin conditions, allow for the investigation of cellular interactions and responses in a more physiologically relevant context. inhalationmag.commdpi.com For instance, organotypic models of the airway have been used to study the effects of anti-inflammatory drugs on mucus production and inflammatory cell infiltration. inhalationmag.com Future studies employing such models would be highly beneficial in further elucidating the anti-inflammatory mechanisms of this compound in a tissue-specific manner.

This compound has been reported to possess anti-proliferative properties, a characteristic shared by many natural compounds. researchgate.net The investigation into the anti-proliferative effects of such compounds often involves assessing their impact on cancer cell lines. researchgate.netnih.gov

The mechanisms underlying the anti-proliferative activity of natural products are diverse and can include the induction of cell cycle arrest and apoptosis (programmed cell death). peanut-institute.comresearchgate.netmdpi.com For example, the triterpenoid (B12794562) nimbolide (B1678885) has been shown to inhibit the growth of various cancer cell lines by disrupting the cell cycle and inducing apoptosis. nih.gov It causes a decrease in the number of cells in the G0/G1 phase and an increase in the sub-G1 fraction, which is indicative of apoptotic cell death. nih.gov

Similarly, resveratrol, a well-studied polyphenol, exerts anti-proliferative effects by modulating cell cycle regulatory proteins and inducing apoptosis in a cell-specific manner. mdpi.comnih.gov The specific molecular pathways targeted can vary between different cancer cell types. nih.gov While detailed mechanistic studies on the anti-proliferative effects of this compound are not extensively available, it is plausible that it acts through similar mechanisms involving the regulation of cell cycle checkpoints and the activation of apoptotic pathways. Further research is needed to identify the specific molecular targets and signaling pathways modulated by this compound in different cancer cell lines.

Table 2: Anti-proliferative Effects of Natural Compounds in Cancer Cell Lines

| Compound | Cell Line(s) | Observed Effects | Potential Mechanisms | Reference |

| Nimbolide | U937, HL-60, THP1, B16 | Growth inhibition, apoptosis | Cell cycle disruption (decrease in G0/G1, increase in sub-G1) | nih.gov |

| Morin | Nalm-6, HUT-78 | Inhibition of proliferation, apoptosis | Induction of Sub-G1 phase | researchgate.net |

| Resveratrol | MCF-7, MDA-MB-231 | Inhibition of proliferation, apoptosis (cell-specific) | Cell cycle arrest, modulation of cell cycle regulators | nih.gov |

| Luteolin | HCT116 | Cell death induction | Pro-oxidant and anti-inflammatory effects | csic.es |

| Xanthohumol | HCT116 | Cell death induction | Not specified | csic.es |

The antimicrobial potential of this compound and related compounds is an area of active research. Natural products from plants have long been a source of antimicrobial agents. proquest.com

The molecular basis of antimicrobial and antifungal activity is diverse. mdpi.comgeneticsmr.orgjptcp.comnih.gov Some compounds act by disrupting the integrity of the microbial cell membrane. plos.org For instance, the small molecule SM21 was found to be effective against Candida species by affecting cell membrane integrity, as demonstrated by propidium (B1200493) iodide uptake assays. plos.org Others may interfere with essential cellular processes like nucleic acid synthesis, protein synthesis, or specific metabolic pathways. geneticsmr.orgjptcp.com For example, some antifungal agents inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. jptcp.comnih.gov

The development of resistance to existing antimicrobial drugs is a major global health concern, driving the search for new compounds with novel mechanisms of action. geneticsmr.orgfrontiersin.org Horizontal gene transfer and the upregulation of efflux pumps are common mechanisms by which bacteria develop resistance. geneticsmr.org Understanding the molecular basis of a compound's antimicrobial activity is therefore critical for its development as a therapeutic agent. frontiersin.org While this compound has been noted for its potential antimicrobial activity, detailed studies to unravel the specific molecular mechanisms against various pathogens are still needed. proquest.com

This compound's effects on the gastrointestinal system, particularly in regulating motility and maintaining mucosal barrier integrity, are of significant interest. researchgate.net Gastrointestinal motility is a complex process involving the coordinated contraction and relaxation of smooth muscles, regulated by neurons and hormones. frontiersin.orgnih.govnaspghan.org

Studies have suggested that marmin may influence gastrointestinal smooth muscle contraction. researchgate.net This effect is likely linked to its ability to modulate intracellular calcium levels. By inhibiting Ca2+ influx and potentially influencing its release from intracellular stores, marmin can reduce the availability of calcium required for muscle contraction. researchgate.net The regulation of gastrointestinal motility is crucial for proper digestion and nutrient absorption. frontiersin.org

Structure Activity Relationship Sar Studies of R Marmin and Its Analogs

Influence of Stereochemistry on Biological Efficacy and Target Specificity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's biological activity. nih.govnih.gov The interaction between a drug molecule and its biological target, such as a receptor or enzyme, is often highly specific, akin to a lock and key mechanism. nih.gov Consequently, different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. mdpi.comrsc.org For instance, only the (S)-enantiomer of the common non-steroidal anti-inflammatory drug ibuprofen (B1674241) is responsible for its therapeutic effect, while the (R)-enantiomer is inactive. rsc.org

(R)-Marmin possesses a chiral center at the C-6' position of the dihydroxygeranyl side chain. The "(R)" designation specifies the absolute configuration at this center. While numerous studies have investigated the biological properties of this compound, direct comparative studies evaluating the biological efficacy and target specificity of this compound versus its (S)-enantiomer are not extensively documented in the available literature. However, the principles of stereochemistry in drug action strongly suggest that the (R)-configuration is likely crucial for its observed biological activities. mdpi.comrsc.org

The synthesis of enantiomerically pure compounds is a key strategy in drug development to isolate the therapeutically active isomer and minimize potential side effects from an inactive or even harmful enantiomer. researchgate.netresearchgate.netontosight.ai The successful chemo-enzymatic synthesis of (R)-(+)-Marmin with a high enantiomeric excess (95% ee) highlights the feasibility of producing the specific, biologically active stereoisomer for research and potential therapeutic applications. nih.gov Research on other chiral compounds, such as geiparvarin (B191289) derivatives, has shown that specific enantiomers, for example, (R)-4 and (R)-5, are potent inducers of apoptosis, underscoring the importance of stereochemistry in defining biological outcomes. researchgate.net

Contribution of Specific Moieties to Pharmacological Action

The Coumarin (B35378) Nucleus:

The coumarin (2H-1-benzopyran-2-one) core is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net Coumarin and its derivatives are known to exhibit anti-inflammatory, anticoagulant, antimicrobial, and anticancer properties, among others. nih.govmdpi.com The biological activity of coumarin derivatives is highly dependent on the type and position of substituents on the benzopyrone ring system. innovareacademics.in

The Dihydroxygeranyl Moiety:

The side chain attached to the coumarin nucleus at the 7-position is a 6',7'-dihydroxygeranyl group. This prenyloxy side chain is critical for the molecule's activity. Prenyloxycoumarins are a recognized class of bioactive natural products. nih.govontosight.ai The length and saturation of this aliphatic chain can significantly influence biological activity. For example, in some contexts, longer unsaturated chains like geranyl or farnesyl can reduce activity for certain targets, researchgate.net while in others, a longer chain enhances lipophilicity and can lead to increased biological potency. innovareacademics.inchemfaces.com The (E)-configuration of the double bond at the 2'-position is also a key structural feature. researchgate.netthematicsjournals.org

Specifically for Marmin (B191787), the dihydroxy- functionality at the 6' and 7' positions of the geranyl chain is a distinguishing feature. This diol system can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity. The combination of the lipophilic geranyl backbone and the hydrophilic diol terminus creates an amphipathic character that may facilitate interactions with cellular membranes or specific binding pockets in enzymes and receptors.

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR of bioactive molecules, thereby accelerating the drug discovery process. Methodologies such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling have been applied to coumarin derivatives to rationalize their activities and guide the design of new, more potent analogs.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This method helps to visualize and analyze the interactions at a molecular level, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity.

Several molecular docking studies have been performed on Marmin to elucidate its mechanism of action against various biological targets. These studies often specify the (E, R)-Marmin stereoisomer for docking simulations.

For example, docking studies have shown that Marmin can interact with the histamine (B1213489) H1 receptor, with key interactions involving amino acid residues such as Asp107, Lys179, Lys191, and Asn198. Another study investigated the interaction of (E,R)-Marmin with cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in inflammation. mdpi.com More recently, docking simulations have explored the binding of Marmin to sperm hyaluronidase, an enzyme critical for fertilization, suggesting a potential contraceptive effect.

The table below summarizes some of the key findings from molecular docking studies of Marmin.

| Target Protein | Key Interacting Residues | Predicted Activity | Reference |

| Histamine H1 Receptor | Asp107, Lys179, Lys191, Asn198, Trp428 | Antihistamine | |

| Cyclooxygenase-1 (COX-1) | Arg120, Tyr355, Ile523 | Anti-inflammatory | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Ser353, Arg513, Ser530 | Anti-inflammatory | mdpi.com |

These simulations provide valuable insights into how this compound might exert its pharmacological effects and offer a rational basis for designing analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While specific QSAR studies focused exclusively on this compound and its direct analogs are not widely reported, numerous QSAR analyses have been conducted on various classes of coumarin derivatives for a range of biological activities. These studies demonstrate the utility of the QSAR approach for this scaffold.

For instance, QSAR models have been successfully developed for coumarin derivatives as:

Antifungal agents: These models have highlighted the importance of atomic properties like polarizability and van der Waals volume in determining antifungal activity. innovareacademics.in

Anticancer agents: QSAR studies on coumarins with antiproliferative activity have helped correlate structural features with their toxicity towards cancer cell lines. researchgate.net

α-Glucosidase inhibitors: A statistically robust QSAR equation was developed to guide the synthesis of new coumarin derivatives with enhanced inhibitory activity.

A typical QSAR study involves developing a model with strong statistical validation. The robustness of a QSAR model is often assessed by parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive R² (R²_pred) for an external test set. A good QSAR model will have high values for these statistical metrics, indicating its reliability and predictive power.

The application of QSAR to coumarin derivatives suggests that this approach could be highly valuable for the future development of this compound analogs. By synthesizing a series of analogs with systematic variations in the coumarin core and the dihydroxygeranyl side chain, a predictive QSAR model could be built to guide the design of molecules with optimized pharmacological actions.

Advanced Analytical Methodologies for R Marmin Research

Chromatographic Techniques for Isolation, Purification, and Quantification in Research Samples

Chromatographic methods are indispensable tools in natural product research and synthetic chemistry for separating complex mixtures, isolating target compounds, purifying them to high levels, and quantifying their presence.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Thin-Layer Chromatography (HPTLC) for Profiling

Detailed HPTLC methods specifically for the profiling of (R)-Marmin were not found in the search results. However, Thin-Layer Chromatography (TLC), a related technique, has been utilized in the context of synthesizing precursors to this compound for monitoring reaction progress and observing the presence of side-products. HPTLC offers improved resolution and sensitivity compared to traditional TLC and could potentially be applied for the rapid profiling of this compound in complex matrices or for monitoring purification steps, though specific applications were not detailed in the available information.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC), particularly coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may require derivatization for effective GC analysis due to its polarity and relatively high molecular weight, GC-MS spectral information for Marmin (B191787) is available. Furthermore, Chiral GC-FID has been successfully applied in the analysis of (R)-6,7-dihydroxygeraniol, a precursor in the synthesis of this compound, to determine enantiomeric excess (ee) and chemical purity.

A specific Chiral GC method for analyzing the (R)-6,7-dihydroxygeraniol precursor involved using a Restek RT-βDEX-SM column (30 m × 0.25 mm internal diameter) on a Hewlett Packard 5890 A gas chromatograph with a Flame Ionization Detector (FID). The temperature program included an initial hold at 100 °C for 1 minute, followed by an increase at 5 °C per minute to 180 °C, and a final hold at 180 °C for 3 minutes. The injection port and detector temperatures were set at 250 °C. This demonstrates the applicability of GC techniques for analyzing compounds structurally related to this compound, particularly for assessing stereochemical purity.

Spectroscopic Characterization Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are crucial for determining the chemical structure, functional groups, and conformational aspects of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy have been utilized in the characterization of this compound and its precursors. Analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra provides information about the different types of protons and their connectivity, while ¹³C NMR spectroscopy reveals the carbon skeleton.

In research related to the synthesis of (R)-6,7-dihydroxygeraniol, NMR spectra were recorded using Bruker AVANCE spectrometers (300 MHz or 500 MHz) in solvents such as chloroform-d₁ (CDCl₃) or DMSO-d₆. Chemical shifts (δ) were referenced against the residual solvent signal (e.g., CDCl₃: δ¹H = 7.26 ppm, δ¹³C = 77.16 ppm). This detailed level of analysis is essential for confirming the structure and assessing the purity of synthesized or isolated this compound. PubChem also lists a source for ¹³C NMR spectra of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Information regarding the specific application of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of this compound was not found in the consulted literature. However, FTIR spectroscopy is a standard technique used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. For this compound, characteristic absorption bands corresponding to the coumarin (B35378) carbonyl group (lactone), hydroxyl groups, and alkene double bond would be expected in its FTIR spectrum, providing confirmatory evidence for its structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to measure the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum by a sample. technologynetworks.comwikipedia.org This method is particularly useful for characterizing compounds containing chromophores, which are structural components that absorb light at specific wavelengths. wikipedia.orgmsu.edu The coumarin core of this compound is a chromophore, possessing conjugated double bonds and a carbonyl group, which will exhibit characteristic absorption bands in the UV region. msu.edu

UV-Vis spectroscopy can provide both qualitative and quantitative information about a compound. libretexts.org The wavelengths at which maximum absorbance occurs (λmax) and the intensity of the absorption bands are indicative of the electronic transitions within the chromophore and can help in identifying or confirming the presence of the coumarin moiety in this compound. technologynetworks.commsu.edu While general principles of UV-Vis spectroscopy are well-established for conjugated systems like coumarins, specific UV-Vis spectral data for this compound were not detailed in the consulted literature. However, in principle, the technique would be applied by dissolving a sample of this compound in a suitable solvent and measuring its absorbance spectrum across the UV-Vis range (typically 200-800 nm) using a spectrophotometer. wikipedia.orglibretexts.org The resulting spectrum would show absorption peaks corresponding to the π-π* and n-π* electronic transitions within the coumarin system and potentially other parts of the molecule. msu.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to study materials that contain unpaired electrons. wikipedia.orgprotocols.io These can include organic radicals, transition metal complexes, and certain defects in materials. wikipedia.orgprotocols.io The fundamental principle involves the absorption of microwave radiation by unpaired electrons in the presence of a magnetic field. wikipedia.orglibretexts.org

This compound itself, in its ground state, does not possess unpaired electrons and is therefore not directly amenable to EPR spectroscopy. However, EPR would be a relevant technique if studying reaction mechanisms or biological processes involving this compound that might generate radical intermediates. For instance, if this compound were to undergo a reaction involving single-electron transfer, the transient radical species formed could potentially be detected and characterized by EPR. protocols.ionih.gov EPR spectra can provide information about the identity of the radical, its local environment, and interactions with nearby nuclei through hyperfine coupling. libretexts.org While EPR is a powerful tool for detecting and studying radical species, the search results did not provide specific examples of EPR being applied to study this compound or its radical derivatives.

Mass Spectrometry Applications in Metabolomic and Mechanistic Profiling

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for identifying and quantifying compounds, elucidating molecular structures, and profiling complex mixtures in fields like metabolomics. wikipedia.org Coupled with separation techniques like liquid chromatography, MS becomes an even more powerful tool for analyzing complex biological or chemical samples containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography (LC) with the detection and identification capabilities of mass spectrometry (MS). wikipedia.org LC separates components in a mixture based on their physical and chemical properties, while the MS detector provides mass spectral information for the separated compounds. wikipedia.org This hyphenated technique is invaluable for the analysis of natural products like this compound, which is often found in complex botanical extracts. wikipedia.orgresearchgate.net

LC-MS can be used for the identification of this compound in biological samples or plant extracts by matching its retention time on the LC column and its characteristic mass spectrum to those of a reference standard. wikipedia.org The accurate mass measurement provided by high-resolution MS instruments can help determine the elemental composition of the compound, aiding in its identification. wikipedia.org Furthermore, LC-MS allows for the quantification of this compound in a sample by measuring the intensity of its characteristic ion signal and comparing it to a calibration curve prepared with known concentrations of the standard. wikipedia.org LC-MS methods have been developed for the analysis of coumarins, including Marmin, in extracts from Aegle marmelos. researchgate.net LC-Orbitrap MS has also been used for the simultaneous determination of related compounds in rat plasma. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically to fragment a selected precursor ion and analyze the resulting product ions. libretexts.org This fragmentation process provides structural information about the precursor molecule. libretexts.org In LC-MS/MS, a precursor ion corresponding to this compound would be selected in the first stage of the mass spectrometer, fragmented (e.g., through collision-induced dissociation), and the m/z values of the fragment ions would be measured in the subsequent stage. researchgate.net

The fragmentation pattern observed in the MS/MS spectrum is characteristic of the molecule's structure and can be used for definitive identification and structural elucidation. libretexts.org By analyzing the mass differences between the precursor ion and the fragment ions, as well as the masses of the fragment ions themselves, it is possible to deduce the substructures lost during fragmentation and piece together the original molecular architecture. hmdb.ca MS/MS is particularly useful for analyzing complex samples where isobaric or isomeric compounds might coelute in LC. wikipedia.org Predicted LC-MS/MS spectra for this compound at different collision energies are available, which can be used to anticipate fragmentation pathways and aid in experimental data interpretation. researchgate.net While detailed experimental MS/MS fragmentation pathways for this compound were not extensively described in the provided search results, the availability of predicted spectra indicates the applicability and utility of this technique for its characterization.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgwikipedia.org By analyzing the diffraction pattern produced when a beam of X-rays interacts with the electrons in a crystal, crystallographers can reconstruct a detailed map of electron density, revealing the precise positions of atoms, bond lengths, bond angles, and molecular conformation. wikipedia.orgwikipedia.org This technique is particularly crucial for determining the absolute stereochemistry of chiral molecules like this compound.

Methodological Considerations in R Marmin Research

In vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are fundamental tools in dissecting the cellular and molecular mechanisms underlying the effects of (R)-Marmin. Studies have utilized established cell lines to investigate specific biological activities, such as antihistamine properties and cytotoxic effects.

A significant application of cell culture models has been in the study of this compound's potential as an antihistamine. RBL-2H3 cells, a mast cell line, have been employed to assess the compound's ability to modulate histamine (B1213489) release. Research indicates that marmin (B191787) (including the (E, R) isomer) can inhibit the release of histamine from RBL-2H3 cell cultures. nih.govbioinformation.netchemfaces.com This inhibition is associated with effects on calcium signaling, including the inhibition of Ca²⁺ uptake and extracellular Ca²⁺ influx into these cells. nih.govchemfaces.com

Detailed findings from these studies demonstrate a concentration-dependent suppression of histamine release. For instance, at a concentration of 100 µM, marmin was reported to suppress histamine release induced by thapsigargin (B1683126) and DNP₂₄-BSA by over 60%, and by over 50% when induced by ionomycin, compared to control conditions. nih.govchemfaces.com

Beyond antihistamine research, in vitro studies have also explored the cytotoxic potential of marmin. Cell-growth inhibitory effects have been observed against certain cancer cell lines, specifically mouse leukemia L1210 and K562 cells. chemfaces.com

The use of cell culture allows for controlled environments to isolate specific cellular pathways and responses, providing insights into the direct effects of this compound at the cellular level.

Table 1: Inhibition of Histamine Release by Marmin in RBL-2H3 Cells

| Inducer | Marmin Concentration | Histamine Release Inhibition (% vs Control) | Source |

| Thapsigargin | 100 µM | > 60% | nih.govchemfaces.com |

| DNP₂₄-BSA | 100 µM | > 60% | nih.govchemfaces.com |

| Ionomycin | 100 µM | > 50% | nih.govchemfaces.com |

Ex vivo Organ and Tissue Preparations for Pharmacological Characterization

Ex vivo preparations, utilizing excised organs or tissues, provide a valuable intermediate step between in vitro cell culture and in vivo studies. These models maintain the complex cellular architecture and physiological responses of native tissues, allowing for the pharmacological characterization of compound effects in a more integrated system.

Research on this compound's effects on smooth muscle has utilized ex vivo preparations of guinea-pig tracheal smooth muscle. chemfaces.com This model is relevant for studying compounds with potential activity on the respiratory system, such as antihistamines or bronchodilators.

In these studies, marmin demonstrated an ability to antagonize histamine-induced contraction in a competitive manner. chemfaces.com This finding provides functional evidence supporting its interaction with histamine receptors in a tissue context. Furthermore, marmin was observed to mildly potentiate the relaxation effect induced by isoprenaline, suggesting potential interactions with pathways regulating smooth muscle tone beyond histamine signaling. chemfaces.com

The ex vivo tracheal muscle model also allowed for the investigation of marmin's effects on contractions induced by other stimuli. Marmin was found to abrogate contractions induced by compound 48/80, a known inducer of histamine release from mast cells. chemfaces.com Additionally, it inhibited CaCl₂-induced contraction in a Ca²⁺-free Krebs solution and inhibited both phases of contraction induced sequentially by metacholine and CaCl₂ in a Ca²⁺-free environment. chemfaces.com These results from ex vivo studies collectively suggest that marmin's inhibitory effects on tracheal smooth muscle contraction involve interference with histamine receptors, inhibition of histamine release from mast cells, and modulation of intracellular Ca²⁺ release and extracellular Ca²⁺ influx. chemfaces.com

Computational Modeling and Simulation Techniques

Computational modeling and simulation techniques play a crucial role in understanding the potential interactions of this compound with biological targets at a molecular level. Molecular docking is a prominent technique used to predict the binding affinity and interaction modes of a compound with a target protein.

Molecular docking studies have been conducted to evaluate the affinity of (E, R)-Marmin for the histamine H1 receptor. nih.govbioinformation.netchemfaces.com These studies aim to predict how favorably this compound might bind to the receptor compared to known ligands. Lower docking scores typically correlate with more stable binding interactions.

In a study investigating several compounds from Aegle marmelos, (E, R)-Marmin showed a docking score of -102.2860 when interacting with the active site of the histamine-1 receptor. nih.gov While other reference ligands like cetirizine (B192768) showed a lower (more favorable) score, (E, R)-Marmin still demonstrated a predicted affinity higher than several other tested compounds. nih.gov

Molecular docking also provides insights into the specific amino acid residues within the target protein that are likely involved in the interaction with the ligand. For the histamine H1 receptor, molecular docking studies predicted that (E, R)-Marmin interacts with amino acid residues including Asp107, Lys179, Lys191, Asn198, and Trp428. nih.govbioinformation.netchemfaces.com These predicted interactions help inform hypotheses about the binding mode and mechanism of action.

Table 2: Molecular Docking Score of (E, R)-Marmin with Histamine H1 Receptor

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Source |

| (E, R)-Marmin | Histamine H1 Receptor | -102.2860 | Asp107, Lys179, Lys191, Asn198, Trp428 | nih.govbioinformation.net |

| Cetirizine | Histamine H1 Receptor | -109.4690 | Not specified in source for this compound | nih.gov |

Advanced Biological Assays for Target Engagement and Pathway Activity

Advanced biological assays are essential for confirming that a compound interacts with its intended target within a biological system (target engagement) and for measuring the downstream effects of this interaction on cellular signaling pathways (pathway activity). While the search results primarily detail functional assays and predictive modeling for this compound, these methods inherently provide data on target engagement and pathway activity.

The in vitro studies demonstrating competitive antagonism of the histamine H1 receptor in RBL-2H3 cells and guinea-pig tracheal smooth muscle preparations serve as functional assays for target engagement. nih.govbioinformation.netchemfaces.com Competitive antagonism indicates that marmin binds to the same receptor as histamine, thereby preventing histamine's effects. nih.govbioinformation.netchemfaces.com

Furthermore, the observed effects on calcium influx and release in RBL-2H3 cells represent the assessment of pathway activity downstream of receptor activation. nih.govchemfaces.com The inhibition of histamine release itself is a key functional readout of the compound's effect on a specific mast cell degranulation pathway. nih.govchemfaces.com Similarly, the modulation of smooth muscle contraction in the ex vivo tracheal preparation reflects the integrated outcome of this compound's influence on signaling pathways regulating muscle tone. chemfaces.com

While specific advanced techniques like Cellular Thermal Shift Assays (CETSA) or NanoBRET were not explicitly mentioned in the context of this compound in the provided search results, the functional and binding studies described provide foundational evidence of target interaction and impact on relevant biological pathways. nih.govbioinformation.netchemfaces.com These classical pharmacological methods remain valuable for characterizing the biological profile of compounds like this compound.

Future Directions and Research Gaps in R Marmin Studies

Identification and Characterization of Novel Molecular Targets

Current understanding of the precise molecular targets of (R)-Marmin is limited. Identifying the specific proteins, enzymes, receptors, or signaling pathways that this compound interacts with is crucial for elucidating its biological effects at a fundamental level. Future studies should employ a range of techniques, including:

Affinity chromatography and pull-down assays: To isolate and identify proteins that directly bind to this compound.

Reporter gene assays: To determine the effect of this compound on the activity of specific signaling pathways.

High-throughput screening: Utilizing libraries of molecular targets to identify potential interactions.

Computational modeling and docking studies: To predict potential binding sites and interactions based on the chemical structure of this compound.

Characterizing the nature of these interactions, including binding affinity, kinetics, and the functional consequences of binding, will provide critical insights into how this compound exerts its reported activities, such as acetylcholinesterase inhibition tandfonline.comup.ac.za.

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

While this compound is a natural product, the complete biosynthetic pathway and the enzymes involved in its production in source organisms are not fully characterized. Understanding the enzymatic machinery and the regulatory networks controlling this compound biosynthesis is essential for potential biotechnological production and for exploring ways to enhance its yield in natural sources. Research in this area could involve:

Genome and transcriptome sequencing of producing organisms: To identify candidate genes encoding biosynthetic enzymes.

Enzyme activity assays: To confirm the function of putative biosynthetic enzymes.

Genetic manipulation of producing organisms: To overexpress or silence candidate genes and observe the effect on this compound production.

Isotopic labeling studies: To trace the precursors and intermediates in the biosynthetic pathway.

Elucidating these pathways could pave the way for synthetic biology approaches to produce this compound more sustainably and efficiently.

Development of More Efficient and Scalable Stereoselective Synthetic Routes

The stereochemistry of this compound, indicated by the R-(+) configuration, is crucial for its biological activity ontosight.aiontosight.ai. While synthetic routes to Marmin (B191787) exist, developing more efficient, cost-effective, and scalable stereoselective synthesis methods for the (R)-enantiomer remains a significant challenge up.ac.za. Current methods may suffer from low yields or require expensive reagents and complex procedures tandfonline.comup.ac.za. Future research should focus on:

Exploring novel asymmetric synthesis methodologies: Utilizing chiral catalysts or organocatalysts to control stereochemistry.

Developing chemoenzymatic approaches: Combining chemical steps with highly stereoselective enzymatic transformations, similar to approaches used for related compounds tandfonline.comup.ac.za.

Optimizing reaction conditions: Improving yields, reducing reaction times, and minimizing by-product formation.

Achieving a highly efficient and scalable stereoselective synthesis is vital for providing sufficient quantities of pure this compound for extensive biological evaluation and potential therapeutic development.

Comprehensive Mechanistic Profiling in Integrated Biological Systems

While some biological activities of Marmin have been reported, a comprehensive understanding of its mechanisms of action within complex biological systems is lacking. Future research should move beyond in vitro studies to investigate the effects of this compound in more integrated systems, such as:

Cell-based assays: Utilizing relevant cell lines to study cellular uptake, metabolism, localization, and downstream effects of this compound.

3D cell cultures and organoids: To better mimic the in vivo environment and study complex cellular interactions.

In vivo studies using relevant animal models: To evaluate the efficacy, pharmacokinetics, pharmacodynamics, and potential off-target effects of this compound in a living system.

These studies should aim to delineate the complete cascade of events triggered by this compound binding to its targets, leading to the observed biological outcomes.

Application of Omics Technologies (Proteomics, Metabolomics) to Uncover Biological Roles

Omics technologies can provide a global view of the biological changes induced by this compound. Applying proteomics and metabolomics can help identify altered protein expression levels and metabolic profiles in response to this compound treatment, providing insights into its biological roles and affected pathways.

Proteomics: Analyzing changes in protein abundance and post-translational modifications in cells or tissues treated with this compound to identify affected pathways and potential targets.

Metabolomics: Analyzing changes in metabolite levels to understand how this compound affects cellular metabolism and identify potential biomarkers of its activity.

Integrating data from both proteomics and metabolomics can provide a more comprehensive picture of the biological impact of this compound.

Exploration of this compound as a Chemical Probe for Cellular Pathway Dissection

Given its potential biological activities, this compound could serve as a valuable chemical probe to dissect specific cellular pathways. By using this compound to selectively modulate the activity of its targets, researchers can gain a better understanding of the roles of these targets and pathways in various biological processes. This involves:

Using this compound as a tool to inhibit or activate specific targets: To study the functional consequences of modulating these targets.

Designing and synthesizing analogs of this compound: To create probes with improved specificity or different modes of action.

Utilizing imaging techniques: To visualize the localization and dynamics of this compound and its targets within cells.

Employing this compound as a chemical probe can contribute significantly to basic biological research and the identification of new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms through which (R)-Marmin modulates histamine release in mast cells?

- Methodological Answer : this compound inhibits histamine release by targeting L-histidine decarboxylase (L-HDC) activity, the rate-limiting enzyme in histamine synthesis. Experimental validation involves:

- Cell Models : Use RBL-2H3 mast cells (a rat basophilic leukemia line) .

- Inducers : Stimulate cells with DNP24-BSA (20 ng/mL) to trigger IgE-mediated degranulation .

- Assays : Measure histamine release via fluorometric assays and L-HDC activity using HPLC or enzyme-linked immunosorbent assays (ELISAs) .

- Key Data : At 100 μM, this compound reduces histamine release by 94.6 ± 1.0% and L-HDC activity by 62.37 ± 2.19% .

Q. How do researchers standardize experimental conditions for studying this compound’s anti-allergic effects?

- Methodological Answer : Critical parameters include:

- Concentration Range : 1–100 μM for in vitro studies, with dose-response curves to identify IC50 values .

- Controls : Include untreated cells and vehicles (e.g., DMSO at <0.1% v/v) to isolate compound-specific effects .

- Replicates : Conduct ≥3 independent experiments with technical triplicates to ensure statistical power (p < 0.05 via ANOVA) .

Q. What in vitro models are most appropriate for evaluating this compound’s pharmacological activity?

- Methodological Answer : Prioritize models that replicate allergic inflammation pathways:

- RBL-2H3 Cells : Validate IgE-dependent activation using anti-DNP IgE and antigen challenge .

- Primary Mast Cells : Isolate peritoneal mast cells from rodents for comparative studies .

- Limitations : Note that RBL-2H3 cells lack human-specific signaling pathways; cross-validate with human mast cell lines (e.g., LAD2) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s lack of effect on L-HDC mRNA levels be resolved?

- Methodological Answer : Discrepancies between enzyme activity and mRNA expression (e.g., no change in L-HDC mRNA despite reduced histamine synthesis) suggest post-transcriptional regulation. Investigate:

- Protein Stability : Use cycloheximide chase assays to measure L-HDC degradation rates .

- Post-Translational Modifications : Perform Western blotting with phospho-specific antibodies to assess kinase-driven inactivation .

- Co-Factor Depletion : Test if this compound interferes with pyridoxal phosphate (a co-factor for L-HDC) using competitive binding assays .

Q. What strategies optimize the design of dose-response experiments for this compound?

- Methodological Answer : Use adaptive experimental designs to minimize resource waste:

- Bayesian Optimization : Employ multi-point expected improvement (EI) criteria to select optimal concentrations for testing, reducing iterations by 30–50% .

- Parallelized Assays : Implement high-throughput screening (HTS) with automated liquid handling systems to test 8–12 concentrations simultaneously .

Q. How can multi-omics approaches elucidate this compound’s broader signaling impacts?

- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets:

- Transcriptomics : RNA-seq of treated vs. untreated RBL-2H3 cells to identify differentially expressed genes (e.g., cytokines, proteases) .

- Proteomics : TMT-labeled mass spectrometry to quantify changes in degranulation-related proteins (e.g., tryptase, TNF-α) .

- Data Integration : Use tools like STRING-DB or MetaboAnalyst to map pathway crosstalk .

Data Contradiction Analysis

Q. How should researchers address variability in this compound’s efficacy across experimental setups?

- Methodological Answer : Variability often stems from:

- Cell Passage Number : Limit experiments to cells at passage 10–20 to avoid phenotypic drift .

- Antigen Potency : Standardize DNP-BSA batches via endotoxin testing (e.g., Limulus amebocyte lysate assay) .

- Statistical Frameworks : Apply mixed-effects models to account for batch-to-batch variability .

Tables of Key Findings

| Parameter | Value | Source |

|---|---|---|

| IC50 for Histamine Release | ~50 μM (RBL-2H3 cells) | |

| L-HDC Activity Inhibition | 62.37 ± 2.19% at 100 μM | |

| mRNA Expression Change | Not significant (p > 0.05) |